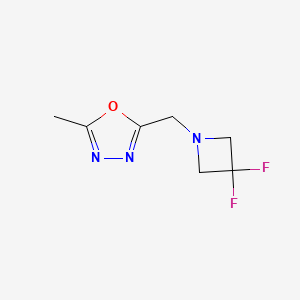

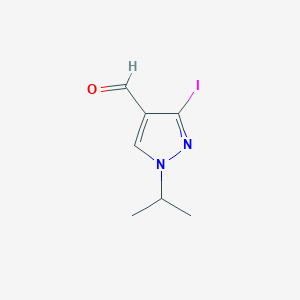

![molecular formula C7H8F2O3 B3000959 7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carboxylic acid CAS No. 1955548-76-1](/img/structure/B3000959.png)

7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carboxylic acid is a structurally complex bicyclic molecule. While the provided papers do not directly discuss this exact compound, they do provide insights into the chemistry of related bicyclic systems, which can be useful for understanding the synthesis, molecular structure, reactivity, and properties of the compound .

Synthesis Analysis

The synthesis of related bicyclic compounds often involves key intermediates and strategic functional group transformations. For instance, the synthesis of 7-substituted 2-azabicyclo[2.2.1]heptanes as described in one study involves nucleophilic substitution facilitated by neighboring group participation, which could be relevant for the synthesis of the difluoro compound . Another study details the synthesis of a non-chiral, rigid 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, which is achieved through a six-step process starting from a dibrominated precursor . These methods may offer insights into potential synthetic routes for the difluoro compound.

Molecular Structure Analysis

The molecular structure of bicyclic compounds is often characterized by NMR and MS techniques, as seen in the synthesis of 7-oxabicyclo[2.2.1]heptane derivatives with anti-HIV activity . The crystal structure of related compounds, such as the racemic 7-oxabicyclo[2.2.1]heptane-5-exo-iodo-6-endo-hydroxy-2-endo-carboxylic acid-γ-lactone, provides information on the stereochemistry and conformation of the bicyclic framework . These studies suggest that detailed structural analysis of the difluoro compound would likely involve similar techniques.

Chemical Reactions Analysis

The reactivity of bicyclic compounds can vary significantly depending on the substituents and the reaction conditions. For example, 7-oxabicyclo[2.2.1]heptadiene derivatives exhibit different reactivities towards Brønsted acids, leading to various products including phenols and fulvenes . This indicates that the difluoro compound may also have unique reactivity patterns that could be explored under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclic compounds are influenced by their molecular structure. The cocrystal of rac-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid and 2-aminobenzothiazole demonstrates how intermolecular interactions, such as hydrogen bonding and π-π interactions, can affect the solid-state properties . Similarly, the enantioselective synthesis of a 7-oxabicyclo[2.2.1]heptan-2-exo-carboxylic acid reveals the importance of stereochemistry in determining the compound's properties and potential as a pharmaceutical precursor . These findings could be relevant when examining the properties of the difluoro compound.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The compound has been studied for its role in the manufacture of cured resins, indicating its potential utility in industrial applications related to resin production (IARC monographs on the evaluation of carcinogenic risks to humans, 1999) IARC Monographs on the Evaluation of Carcinogenic Risks to Humans.

Enantioselective Synthesis

- Enantioselective synthesis of this compound, a key precursor in the synthesis of A2a receptor antagonists, demonstrates its significance in the field of medicinal chemistry (Tetrahedron-asymmetry, 2010) Enantioselective synthesis of (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-exo-carboxylic acid.

Role in Organocatalytic Reactions

- Research indicates the compound's potential in enhancing selectivity and efficiency in organocatalytic aldol reactions, offering insights into its catalytic capabilities (The Journal of organic chemistry, 2009) Constrained beta-proline analogues in organocatalytic aldol reactions: the influence of acid geometry.

Application in Total Synthesis of Anticapsin

- It serves as a framework in the total synthesis of Anticapsin, a compound of interest in pharmaceutical research (Australian Journal of Chemistry, 1994) Studies Directed Towards the Total Synthesis of Anticapsin and Related Compounds.

Use in Synthesis of Unnatural Amino Acids

- The compound is a key building block in the synthesis of unnatural amino acids, highlighting its importance in developing novel compounds for medicinal chemistry (Tetrahedron, 2010) Synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid.

Development of Non-Chiral Analogues

- Its derivatives have been synthesized as non-chiral analogues of amino acids, contributing to the understanding of amino acid mimetics (Tetrahedron Letters, 2007) Synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid.

Crystal Structure Analysis

- The compound's calcium complex has been synthesized and analyzed using X-ray methods, offering insights into its structural properties (Polyhedron, 1991) The preparation and crystal structure of the calcium complex with the herbicide endothall.

Safety And Hazards

Propriétés

IUPAC Name |

7,7-difluoro-2-oxabicyclo[4.1.0]heptane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2O3/c8-7(9)4-2-1-3-12-6(4,7)5(10)11/h4H,1-3H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPRWNCDCYXBRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2(F)F)(OC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-Aminoethylamino)-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B3000877.png)

![N-ethyl-N-[2-oxo-2-(2,4,5-trimethylpiperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B3000885.png)

![benzyl (2-((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate](/img/structure/B3000887.png)

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3000891.png)

![[(1R,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanesulfonyl chloride](/img/structure/B3000893.png)

![1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-chlorophenyl)urea](/img/structure/B3000895.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B3000897.png)

![Ethyl 4-[({[3-cyano-4-(3,4-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B3000898.png)